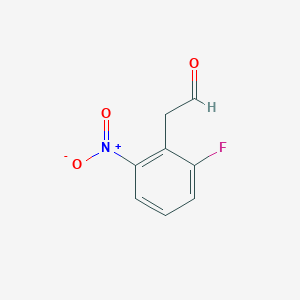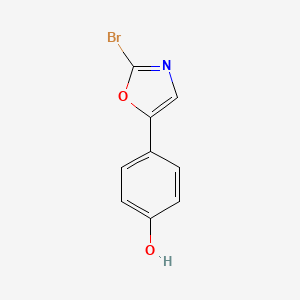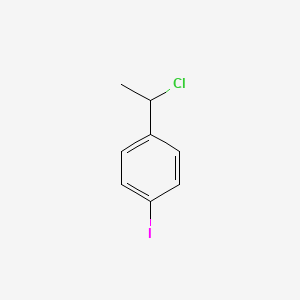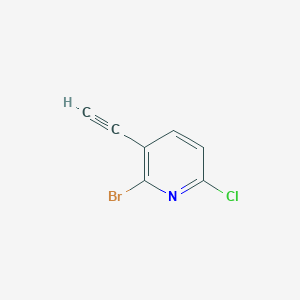
N-(6-Chloropyridazin-3-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Chloropyridazin-3-yl)formamide is an organic compound characterized by the presence of a chloropyridazine ring attached to a formamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloropyridazin-3-yl)formamide typically involves the reaction of 6-chloropyridazine with formamide under controlled conditions. One common method includes:
Starting Materials: 6-Chloropyridazine and formamide.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a base (e.g., sodium hydroxide), at elevated temperatures (around 100-150°C).
Procedure: The 6-chloropyridazine is dissolved in an appropriate solvent (e.g., ethanol), and formamide is added slowly. The mixture is then heated under reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Chloropyridazin-3-yl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The formamide group can be oxidized to formic acid derivatives or reduced to amine derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include N-(6-aminopyridazin-3-yl)formamide or N-(6-thiolpyridazin-3-yl)formamide.
Oxidation Products: Formic acid derivatives.
Reduction Products: Amine derivatives.
Aplicaciones Científicas De Investigación
N-(6-Chloropyridazin-3-yl)formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which N-(6-Chloropyridazin-3-yl)formamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways involved can vary based on the specific application and target.
Comparación Con Compuestos Similares
N-(6-Chloropyridazin-3-yl)formamide can be compared with other similar compounds, such as:
N-(6-Methylpyridazin-3-yl)formamide: Similar structure but with a methyl group instead of chlorine, leading to different reactivity and applications.
N-(6-Bromopyridazin-3-yl)formamide:
N-(6-Fluoropyridazin-3-yl)formamide: Fluorine substitution provides different electronic effects, influencing the compound’s behavior in reactions.
The uniqueness of this compound lies in its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C5H4ClN3O |
|---|---|
Peso molecular |
157.56 g/mol |
Nombre IUPAC |
N-(6-chloropyridazin-3-yl)formamide |
InChI |
InChI=1S/C5H4ClN3O/c6-4-1-2-5(7-3-10)9-8-4/h1-3H,(H,7,9,10) |
Clave InChI |
HGOVEVHLUZPJQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1NC=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12954093.png)

